N-allyl-3-nitrobenzamide
Overview
Description
N-allyl-3-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group attached to the nitrogen atom and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-3-nitrobenzamide typically involves the condensation of 3-nitrobenzoic acid with allylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. One common method involves the use of a Lewis acid catalyst, such as zirconium tetrachloride, under ultrasonic irradiation . This method is advantageous due to its high yield, mild reaction conditions, and eco-friendly nature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the industrial production methods.
Chemical Reactions Analysis
Types of Reactions: N-allyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The allyl group can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde using oxidizing agents such as m-chloroperbenzoic acid or potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, or amines.
Oxidation: m-chloroperbenzoic acid, potassium permanganate.
Major Products Formed:
Reduction: 3-amino-N-allylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Epoxides or aldehydes derived from the allyl group.
Scientific Research Applications
Chemistry: N-allyl-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. Researchers investigate its efficacy and safety as a potential drug candidate for various diseases.
Industry: this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the polymer, pharmaceutical, and agrochemical industries.
Mechanism of Action
The mechanism of action of N-allyl-3-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
- N-methyl-3-nitrobenzamide
- N-ethyl-3-nitrobenzamide
- N-propyl-3-nitrobenzamide
Comparison: N-allyl-3-nitrobenzamide is unique due to the presence of the allyl group, which imparts distinct reactivity compared to its methyl, ethyl, or propyl analogs. The allyl group can participate in additional chemical reactions, such as allylic substitution and oxidation, which are not possible with the simpler alkyl groups. This makes this compound a versatile compound with broader applications in synthetic chemistry and potential biological activity.
Properties
IUPAC Name |
3-nitro-N-prop-2-enylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-6-11-10(13)8-4-3-5-9(7-8)12(14)15/h2-5,7H,1,6H2,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHPFKJMRJSXSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.